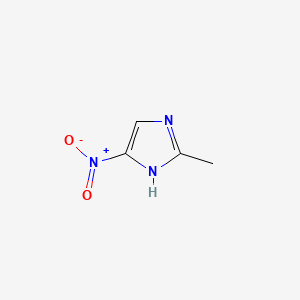![molecular formula C13H20ClNO B3023064 4-[(2-Methylphenoxy)methyl]piperidine hydrochloride CAS No. 614731-14-5](/img/structure/B3023064.png)
4-[(2-Methylphenoxy)methyl]piperidine hydrochloride
Übersicht
Beschreibung
“4-[(2-Methylphenoxy)methyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H20ClNO . It has a molecular weight of 241.76 . The compound is provided by Sigma-Aldrich and is part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “4-[(2-Methylphenoxy)methyl]piperidine hydrochloride” is1S/C13H19NO.ClH/c1-11-4-2-3-5-13 (11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H . This indicates the presence of a piperidine ring which carries an amino group . Physical And Chemical Properties Analysis
“4-[(2-Methylphenoxy)methyl]piperidine hydrochloride” is a solid . It has a molecular weight of 241.76 . The compound’s SMILES string isCl.Cc1ccccc1OC2CCNCC2 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of piperidine derivatives and related compounds have been a significant area of research. Studies detail the synthesis methods, including Mannich reactions and the characterization of these compounds using spectroscopic techniques like NMR, UV, FT-IR, and mass spectrometry. For instance, the synthesis of novel piperidinones through Mannich reactions demonstrates the chemical versatility and potential for generating diverse bioactive molecules (Rameshkumar et al., 2003).
Biological Activities
Research on the biological activities of piperidine derivatives has shown promising results in various domains, including pharmacology. For example, studies have explored their potential as analgesics, local anesthetics, and antifungal agents, with certain compounds displaying significant activity against specific fungal strains (Rameshkumar et al., 2003). Moreover, the exploration of neuroprotective agents among these derivatives has led to the identification of compounds with potent NMDA receptor antagonistic properties, suggesting potential applications in neurodegenerative disease treatment (Zhou et al., 1999).
Antioxidant Properties
The synthesis of piperidine derivatives aimed at evaluating their antioxidant properties has also been a focus. Compounds incorporating piperidine moieties have been tested for their ability to scavenge free radicals, with some showing promising antioxidant activities. This line of research highlights the potential of such compounds in developing new antioxidant agents (Geronikaki et al., 2003).
Applications in Material Science
Beyond biological activities, piperidine derivatives have found applications in material science, such as in the stabilization of polymers against oxidative degradation. The development of novel antioxidants for polypropylene copolymers, incorporating piperidine structures, exemplifies the utility of these compounds in enhancing the thermal stability of materials (Desai et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[(2-methylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12;/h2-5,12,14H,6-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKVFGHLSIREIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589434 | |
| Record name | 4-[(2-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-Methylphenoxy)methyl]piperidine hydrochloride | |
CAS RN |
614731-14-5 | |
| Record name | 4-[(2-Methylphenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B3022995.png)





